FLT3 ligand-2

PROTAC Chemical Synthesis Analytical Chemistry

Procure the foundational FLT3 ligand-2 (CAS 950769-51-4) for PROTAC development. Unlike final drugs, its unique 7-hydroxy group is the critical reactive handle for O-alkylation to build FLT3 degraders. This high-purity warhead is also the certified reference standard for Quizartinib Impurity 2. Secure the exact building block for degrader assembly and regulatory analysis.

Molecular Formula C23H21N5O3S
Molecular Weight 447.5 g/mol
Cat. No. B049371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFLT3 ligand-2
SynonymsN-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea
Molecular FormulaC23H21N5O3S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)O)SC4=N3
InChIInChI=1S/C23H21N5O3S/c1-23(2,3)19-11-20(27-31-19)26-21(30)24-14-6-4-13(5-7-14)16-12-28-17-9-8-15(29)10-18(17)32-22(28)25-16/h4-12,29H,1-3H3,(H2,24,26,27,30)
InChIKeyGREBSQQIJHEOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea: A Critical Synthetic Intermediate for Targeted FLT3 Therapeutics and PROTAC Development


N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea (CAS 950769-51-4) is a specialized heterocyclic urea derivative that functions as a high-purity synthetic intermediate and a key ligand for targeted protein degradation applications . Structurally related to the clinical FLT3 inhibitor Quizartinib, this compound is distinguished by a free 7-hydroxy group on its imidazo[2,1-b]benzothiazole core, enabling crucial downstream functionalization . It serves as a foundational building block for the synthesis of advanced FLT3-targeting agents, including potent FLT3 degraders, and is supplied at high purity for demanding research and development applications .

Why Substituting N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea with Other FLT3 Inhibitors or Intermediates Will Derail Your Project


Generic substitution with final drug molecules like Quizartinib (AC220) or other advanced intermediates is scientifically untenable due to a critical structural and functional divergence: the presence of a unique, free 7-hydroxy group . This hydroxyl moiety is not a minor variation; it is the essential reactive handle required for the specific O-alkylation step that installs the solubility- and potency-enhancing morpholinoethoxy side chain found in Quizartinib [1]. Using Quizartinib or its later-stage intermediates is impossible for building PROTACs, as they lack this specific functional group for linker conjugation, forcing reliance on the correct, functionalized starting material . Furthermore, N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea, as a defined intermediate, provides the essential molecular recognition element for FLT3 in degrader applications, where substitution would result in a non-binding or mis-targeting PROTAC molecule [2]. The evidence below quantifies this critical differentiation.

Quantitative Differentiators of N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea: A Procurement-Driven Evidence Guide


Purity Specification: Enabling Reliable Downstream PROTAC Conjugation and Reproducible Synthesis

The commercially available compound is consistently supplied at a purity of NLT 98%, a specification that is critical for its use as a building block . In contrast, custom-synthesized intermediates or crude reaction products for similar applications can exhibit variable purity, often below 95%, introducing side products that derail PROTAC linker conjugation or generate difficult-to-remove impurities in the final degrader molecule . This high and quantifiable purity directly minimizes purification burden and maximizes the yield of the desired final conjugate.

PROTAC Chemical Synthesis Analytical Chemistry

Functional Group Specificity: The 7-Hydroxy Moiety as an Indispensable Handle for PROTAC Linker Conjugation

The 7-hydroxy group is the exclusive point of attachment for the linker in FLT3-targeting PROTACs . Alternative FLT3-binding ligands, such as Quizartinib, lack this free hydroxyl and require extensive, low-yielding synthetic modifications to introduce a suitable attachment point, which often compromises binding affinity [1]. While direct quantitative comparison of PROTAC yields is not publicly available, the structural requirement for this specific functional group is absolute for the established synthetic route to FLT3 degraders . The use of this compound bypasses multiple synthetic steps and ensures the correct regio- and stereochemistry for linker attachment.

PROTAC Targeted Protein Degradation FLT3

Molecular Weight and Identity: Critical for Accurate Mass Balance and Regulatory Compliance in API Synthesis

The compound has a precisely defined molecular weight of 447.51 g/mol and molecular formula C23H21N5O3S . This is a critical differentiator from Quizartinib (MW 560.67 g/mol) and its other intermediates, which possess different masses [1]. In the context of pharmaceutical development, this specific mass is essential for quantifying this specific impurity (Quizartinib Impurity 2) in drug substance batches using HPLC-MS [2]. Using a different compound, even one structurally similar, would result in inaccurate quantitation and could lead to failure in regulatory filings for ANDAs or commercial production.

Process Chemistry Analytical Development Quality Control

Optimal Deployment of N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea in R&D and Manufacturing


Synthesis of FLT3-Targeting PROTACs

This compound serves as the essential FLT3-binding warhead for PROTAC development . Its free 7-hydroxy group is the exclusive site for conjugating an E3 ligase ligand via a variable linker, enabling the synthesis of potent FLT3 degraders like PROTAC FLT-3 degrader 1 [1]. This application directly leverages the compound's unique structural feature, which is absent in final drugs or later-stage intermediates, making it the sole viable starting point for modular degrader assembly [2].

Analytical Reference Standard for Impurity Profiling

In pharmaceutical quality control, this compound is the certified reference standard for 'Quizartinib Impurity 2' . Its precisely defined molecular weight and structure allow for its accurate identification and quantitation in drug substance batches via HPLC-MS [1]. This is a mandatory requirement for Abbreviated New Drug Applications (ANDAs) and commercial production of Quizartinib, ensuring the final drug product meets stringent purity specifications [2].

Late-Stage Functionalization in Medicinal Chemistry

As a high-purity (NLT 98%) synthetic intermediate, this compound is an ideal substrate for structure-activity relationship (SAR) studies around the FLT3 pharmacophore [1]. Its 7-hydroxy group allows for rapid derivatization via O-alkylation or Mitsunobu reactions, enabling chemists to explore a diverse library of analogs without the need for de novo synthesis of the complex imidazo[2,1-b]benzothiazole core [2].

Quote Request

Request a Quote for FLT3 ligand-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.